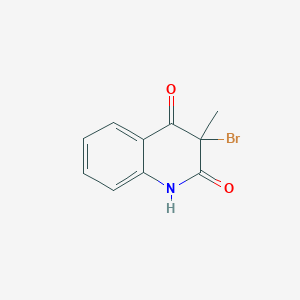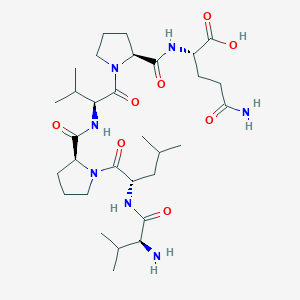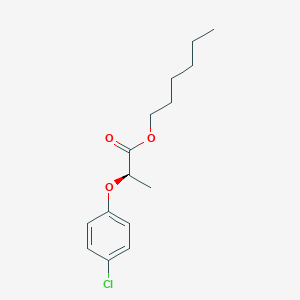
hexyl (2R)-2-(4-chlorophenoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl (2R)-2-(4-chlorophenoxy)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hexyl group attached to the ester functionality, along with a 4-chlorophenoxy group attached to the propanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexyl (2R)-2-(4-chlorophenoxy)propanoate typically involves the esterification of (2R)-2-(4-chlorophenoxy)propanoic acid with hexanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Hexyl (2R)-2-(4-chlorophenoxy)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield (2R)-2-(4-chlorophenoxy)propanoic acid and hexanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The chlorine atom in the 4-chlorophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base, such as sodium hydride.
Major Products Formed
Hydrolysis: (2R)-2-(4-chlorophenoxy)propanoic acid and hexanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Hexyl (2R)-2-(4-chlorophenoxy)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to certain bioactive molecules.
Industry: The compound can be used as a plasticizer or as an additive in the formulation of coatings and adhesives.
Mécanisme D'action
The mechanism of action of hexyl (2R)-2-(4-chlorophenoxy)propanoate depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the 4-chlorophenoxy group can enhance its binding affinity to certain targets, making it a useful tool in biochemical studies.
Comparaison Avec Des Composés Similaires
Hexyl (2R)-2-(4-chlorophenoxy)propanoate can be compared to other esters with similar structures, such as:
Hexyl (2R)-2-(4-bromophenoxy)propanoate: Similar in structure but with a bromine atom instead of chlorine, which can affect its reactivity and binding properties.
Hexyl (2R)-2-(4-methylphenoxy)propanoate: Contains a methyl group instead of chlorine, which can influence its hydrophobicity and interaction with biological targets.
Hexyl (2R)-2-(4-nitrophenoxy)propanoate: The presence of a nitro group can significantly alter its electronic properties and reactivity.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the ester functional group in chemical synthesis and research.
Propriétés
Numéro CAS |
664982-02-9 |
|---|---|
Formule moléculaire |
C15H21ClO3 |
Poids moléculaire |
284.78 g/mol |
Nom IUPAC |
hexyl (2R)-2-(4-chlorophenoxy)propanoate |
InChI |
InChI=1S/C15H21ClO3/c1-3-4-5-6-11-18-15(17)12(2)19-14-9-7-13(16)8-10-14/h7-10,12H,3-6,11H2,1-2H3/t12-/m1/s1 |
Clé InChI |
QJHSXVWVTYROHG-GFCCVEGCSA-N |
SMILES isomérique |
CCCCCCOC(=O)[C@@H](C)OC1=CC=C(C=C1)Cl |
SMILES canonique |
CCCCCCOC(=O)C(C)OC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-(3,5-Dibromopyridin-2-yl)diazenyl]aniline](/img/structure/B12548437.png)
![Pyridine, 4,4'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(methylene)]bis-](/img/structure/B12548444.png)
![1,3,3-Trimethyl-4,11-dihydro-3H-indeno[2,1-f]quinoline](/img/structure/B12548446.png)
![Propane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2,2-dinitro-](/img/structure/B12548449.png)


![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-1,3-dithiolane](/img/structure/B12548489.png)
![4-[Hexyl(methyl)amino]-2-nitrobenzonitrile](/img/structure/B12548491.png)
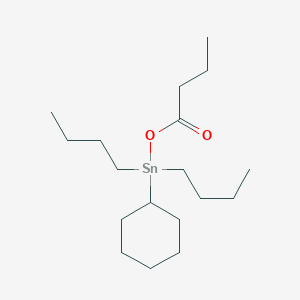
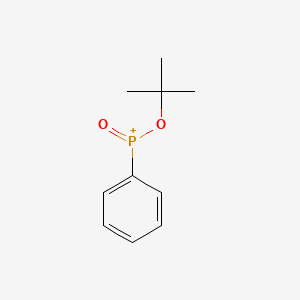
![5-Methyl-5-{1-[(prop-2-en-1-yl)oxy]ethyl}-1,3-dioxane](/img/structure/B12548523.png)
